Vgtalgslae elngynrkkg gfsfrf
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Overview
Description
Vgtalgslae elngynrkkg gfsfrf: is a neuropeptide identified in the brain of the frog species Rana esculenta. . The peptide has been shown to play a role in various physiological processes, including the regulation of feeding behavior and energy homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vgtalgslae elngynrkkg gfsfrf typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Vgtalgslae elngynrkkg gfsfrf can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine residues, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU in SPPS.
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
Scientific Research Applications
Vgtalgslae elngynrkkg gfsfrf has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating feeding behavior and energy homeostasis in amphibians.
Medicine: Potential therapeutic applications in treating metabolic disorders and obesity due to its role in energy regulation.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
Mechanism of Action
The mechanism of action of Vgtalgslae elngynrkkg gfsfrf involves binding to specific G-protein-coupled receptors (GPCRs) in the brain. This binding activates intracellular signaling pathways that regulate feeding behavior and energy homeostasis. The peptide’s effects are mediated through the activation of downstream effectors such as adenylate cyclase and phospholipase C, leading to changes in cellular activity and gene expression .
Comparison with Similar Compounds
Neuropeptide Y (NPY): Another peptide involved in regulating feeding behavior and energy balance.
Galanin: A neuropeptide with roles in feeding, mood regulation, and pain perception.
Orexin: A peptide that regulates arousal, wakefulness, and appetite
Comparison: Vgtalgslae elngynrkkg gfsfrf is unique in its specific sequence and the presence of the Arg-Phe-NH2 motif, which distinguishes it from other RFamide peptides. Its role in amphibian physiology also sets it apart from similar peptides found in mammals .
Properties
Molecular Formula |
C127H197N37O36 |
---|---|
Molecular Weight |
2818.1 g/mol |
IUPAC Name |
5-[[1-[[1-[[4-amino-1-[[2-[[1-[[4-amino-1-[[1-[[6-amino-1-[[6-amino-1-[[2-[[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C127H197N37O36/c1-65(2)49-84(157-107(182)70(10)146-125(200)104(71(11)167)164-100(175)62-144-124(199)103(132)68(7)8)109(184)142-61-99(174)149-92(63-165)122(197)159-85(50-66(3)4)116(191)145-69(9)106(181)150-81(41-43-101(176)177)114(189)155-82(42-44-102(178)179)115(190)158-86(51-67(5)6)117(192)161-90(56-94(130)169)110(185)143-60-98(173)148-88(55-75-37-39-76(168)40-38-75)118(193)162-91(57-95(131)170)121(196)154-79(35-25-47-138-126(134)135)112(187)152-78(34-22-24-46-129)111(186)151-77(33-21-23-45-128)108(183)141-58-96(171)140-59-97(172)147-87(53-73-29-17-13-18-30-73)119(194)163-93(64-166)123(198)160-89(54-74-31-19-14-20-32-74)120(195)153-80(36-26-48-139-127(136)137)113(188)156-83(105(133)180)52-72-27-15-12-16-28-72/h12-20,27-32,37-40,65-71,77-93,103-104,165-168H,21-26,33-36,41-64,128-129,132H2,1-11H3,(H2,130,169)(H2,131,170)(H2,133,180)(H,140,171)(H,141,183)(H,142,184)(H,143,185)(H,144,199)(H,145,191)(H,146,200)(H,147,172)(H,148,173)(H,149,174)(H,150,181)(H,151,186)(H,152,187)(H,153,195)(H,154,196)(H,155,189)(H,156,188)(H,157,182)(H,158,190)(H,159,197)(H,160,198)(H,161,192)(H,162,193)(H,163,194)(H,164,175)(H,176,177)(H,178,179)(H4,134,135,138)(H4,136,137,139) |
InChI Key |
QPWYMHBRJDWMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C(C)C)N |
Origin of Product |
United States |
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